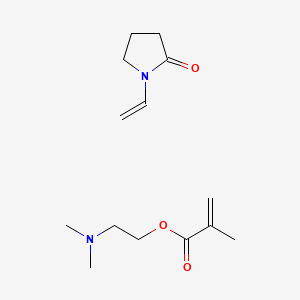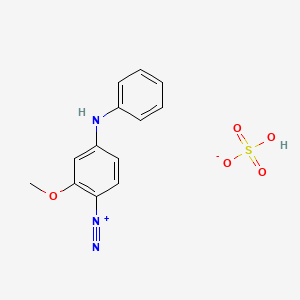
Ethyl-2-Mercaptopropionat
Übersicht
Beschreibung
Ethyl 2-mercaptopropionate (E2MP) is an organosulfur compound that is used in a variety of applications in scientific research. It is a colorless liquid with a pleasant odor and is soluble in most organic solvents. E2MP is used in a number of biochemical and physiological experiments, including studies of enzyme reactions, protein expression, and gene regulation. This compound has several advantages over other compounds in the same class, making it a valuable tool for researchers in many fields.
Wissenschaftliche Forschungsanwendungen
Geschmacks- und Duftstoffindustrie
Ethyl-2-Mercaptopropionat ist eine schwefelhaltige Verbindung, die einen charakteristischen Geschmack und Geruch verleiht. Sie ist in verschiedenen Lebensmitteln wie Wein, japanischer Sojasauce und Käsesorten wie Münster und Camembert enthalten . Die Verbindung trägt zum komplexen Bukett dieser Produkte bei und ist in Konzentrationen von nur 0,2 bis 0,5 ppm nachweisbar .
Biochemische Forschung
In biochemischen Studien dient this compound als Werkzeug zur Untersuchung von Enzymreaktionen, Proteinexpression und Genregulation . Seine Reaktivität mit bestimmten Enzymen und Proteinen macht es zu einer wertvollen Verbindung für die Untersuchung biochemischer Pfade und das Verständnis der molekularen Grundlagen der Zellfunktion.
Synthetische Chemie
This compound wird in der synthetischen Chemie für die selektive Synthese von Organoschwefelverbindungen verwendet. Es ist ein Vorläufer für Trithiocarbonate, Xanthate und Dithiocarbamate, die bei RAFT/MADIX-lebenden Radikalpolymerisationen wichtig sind . Diese Anwendung ist entscheidend für die Entwicklung neuer polymerer Materialien mit spezifischen Eigenschaften.
Lebensmittelqualitätskontrolle
Aufgrund seines Vorkommens in bestimmten Lebensmitteln wird this compound als Marker für Lebensmittelqualität und -authentizität verwendet. Seine Konzentration kann auf das Vorhandensein spezifischer Fermentationsprozesse oder die Zugabe künstlicher Aromen hindeuten .
Pharmazeutische Forschung
In der Pharmaindustrie kann die Schwefeleinheit von this compound für die Synthese von thiolhaltigen Medikamenten genutzt werden. Diese Verbindungen können verschiedene therapeutische Anwendungen haben, darunter die Wirkung als Antioxidantien oder Enzymhemmer .
Umweltüberwachung
This compound kann als Analyt in der Umweltüberwachung verwendet werden, um die Kontamination durch ähnliche Organoschwefelverbindungen zu erkennen. Sein Nachweis in Umweltproben kann auf industrielle Verschmutzung oder das Vorhandensein natürlich vorkommender Schwefelverbindungen hinweisen .
Wirkmechanismus
Target of Action
Ethyl 2-mercaptopropionate, an organosulfur compound, primarily targets protein kinases and histone deacetylases within cells . Protein kinases are crucial for signal transduction pathways within cells, playing a significant role in various cellular processes such as cell division, growth, and death . Histone deacetylases, on the other hand, are involved in gene regulation .
Mode of Action
Ethyl 2-mercaptopropionate interacts with its targets by acting as an inhibitor. It inhibits protein kinases, thereby affecting the signal transduction pathways within cells . Additionally, it inhibits histone deacetylases, playing a role in gene regulation .
Biochemical Pathways
The inhibition of protein kinases and histone deacetylases by Ethyl 2-mercaptopropionate affects various biochemical pathways. The inhibition of protein kinases disrupts signal transduction pathways, which can affect cell growth and death . The inhibition of histone deacetylases can lead to changes in gene regulation .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . More research is needed to fully understand the ADME properties of Ethyl 2-mercaptopropionate and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Ethyl 2-mercaptopropionate’s action are primarily due to its inhibitory effects on protein kinases and histone deacetylases. By inhibiting these targets, Ethyl 2-mercaptopropionate can affect cell growth and death, as well as gene regulation .
Biochemische Analyse
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
ethyl 2-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-3-7-5(6)4(2)8/h4,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXNWCFBZHKFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864904 | |
| Record name | Ethyl 2-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Density |
1.027-1.050 | |
| Record name | Ethyl 2-mercaptopropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/140/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
19788-49-9, 103616-07-5 | |
| Record name | Ethyl 2-mercaptopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19788-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-mercaptopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-mercapto-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-mercaptopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-MERCAPTOPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I8OLS586D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 2-mercaptopropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Ethyl 2-mercaptopropionate formed in Japanese soy sauce?
A: Research suggests that ET2MP is formed during the fermentation process of soy sauce, specifically during alcoholic fermentation. [, ] Yeast strains, particularly Zygosaccharomyces rouxii, play a crucial role in this formation. [] While the exact precursor of ET2MP in soy sauce is not fully understood, studies on other food matrices suggest that cysteine, a sulfur-containing amino acid, might be involved in the formation of volatile thiols. []
Q2: What is the significance of the enantiomeric ratio of Ethyl 2-mercaptopropionate in soy sauce?
A: ET2MP exists as two enantiomers, which are mirror images of each other. Analysis of Japanese soy sauce revealed that the average enantiomeric ratio of ET2MP is approximately 1:1, meaning both enantiomers are present in roughly equal amounts. [] This finding suggests that the yeast-driven formation of ET2MP in soy sauce is not stereoselective, resulting in a racemic mixture. Further research is needed to determine if the enantiomers of ET2MP have different sensory properties.
Q3: How does the concentration of Ethyl 2-mercaptopropionate change during soy sauce production?
A: Studies have shown that the concentration of ET2MP increases during the alcoholic fermentation stage of soy sauce production. [] Additionally, heat treatment, commonly used in soy sauce pasteurization, further increases the concentration of ET2MP. [] This suggests that both fermentation and heat treatment contribute to the final concentration and aroma impact of ET2MP in the finished product.
Q4: How does Ethyl 2-mercaptopropionate contribute to the overall aroma profile of Japanese soy sauce?
A: ET2MP possesses a tropical fruit-like aroma. [] Sensory studies have shown that the addition of ET2MP, along with other volatile thiols like 2-furanmethanethiol and benzenemethanethiol, to raw soy sauce makes its aroma profile similar to that of heat-treated soy sauce. [] This indicates that ET2MP, although present in trace amounts, plays a crucial role in the complex aroma profile of Japanese soy sauce, particularly in the characteristic aroma developed during heat treatment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide]](/img/structure/B1583502.png)



![Tris[4-(diethylamino)phenyl]amine](/img/structure/B1583506.png)




